1-(oxan-4-yl)-1H-1,2,3,4-tetrazole-5-thiol
Overview
Description
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Synthesis Analysis
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Corrosion Inhibition
1-(Oxan-4-yl)-1H-1,2,3,4-tetrazole-5-thiol and similar compounds have been studied for their potential as corrosion inhibitors. For instance, derivatives like 1,3,4-oxadiazole compounds have demonstrated significant corrosion inhibition properties for mild steel in acidic environments. These inhibitors function by forming a protective layer on the metal surface, which is evident from increased charge transfer resistance and confirmed through electrochemical and SEM analyses. Their adsorption characteristics follow the Langmuir adsorption isotherm, indicating a combination of physical and chemical adsorption mechanisms on the metal surface (Ammal, Prajila, & Joseph, 2018).
Thiol-Selective Reagents in Biological Research
Tetrazole-5-thiol derivatives, such as heteroaromatic alkylsulfones, have been identified as highly selective and reactive thiol-blocking reagents. These compounds are crucial for biological studies, especially in proteomics, where they prevent cross-linking of cysteine-containing peptides. Their selectivity is important for accurate studies of physiological and pathological processes, avoiding cross-reactivity with oxidized protein sulfenic acids, a common issue with traditional thiol-blocking agents (Chen et al., 2017).
Synthetic Applications
Tetrazole-5-thiol compounds have been utilized in synthetic chemistry for the preparation of various heterocyclic compounds. They serve as building blocks in reactions such as the formal hydroamination of styrenes, leading to the formation of tetrazolothione moieties. Such reactions are facilitated by catalysts like Ga(OTf)3 and involve a sequence of hydrothiolation followed by rearrangement, demonstrating the versatility of tetrazole-5-thiols in organic synthesis (Savolainen, Han, & Wu, 2014).
Safety And Hazards
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Future Directions
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properties
IUPAC Name |
1-(oxan-4-yl)-2H-tetrazole-5-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4OS/c12-6-7-8-9-10(6)5-1-3-11-4-2-5/h5H,1-4H2,(H,7,9,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DENYSAQYOXCJJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2C(=S)N=NN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(oxan-4-yl)-1H-1,2,3,4-tetrazole-5-thiol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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